molecular formula C16H15BrN2O4 B11663119 5-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide

5-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide

Katalognummer: B11663119
Molekulargewicht: 379.20 g/mol
InChI-Schlüssel: AFARYZDHESVLRR-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Vorbereitungsmethoden

The synthesis of 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 2-methoxybenzohydrazide. The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the Schiff base .

Analyse Chemischer Reaktionen

5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their catalytic and electronic properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the hydroxy and methoxy groups contributes to its bioactivity.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with target molecules, contributing to its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide include:

Eigenschaften

Molekularformel

C16H15BrN2O4

Molekulargewicht

379.20 g/mol

IUPAC-Name

5-bromo-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C16H15BrN2O4/c1-22-14-6-4-11(17)8-12(14)16(21)19-18-9-10-3-5-13(20)15(7-10)23-2/h3-9,20H,1-2H3,(H,19,21)/b18-9+

InChI-Schlüssel

AFARYZDHESVLRR-GIJQJNRQSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.